![molecular formula C15H20N4O2 B173478 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione CAS No. 139146-72-8](/img/structure/B173478.png)
6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione
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Overview
Description
“6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione” is a chemical compound with the CAS Number: 139146-72-8 . Its molecular formula is C15H20N4O2 , and it has a molecular weight of 288.35 . The compound is also known by the synonym 6-amino-1-benzyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N4O2/c1-10(2)8-17-12-13(16)19(15(21)18-14(12)20)9-11-6-4-3-5-7-11/h3-7,10,17H,8-9,16H2,1-2H3,(H,18,20,21) . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Chemical Properties and Complex Formation
This compound's chemistry, especially its ability to form complexes with various metals, is of significant interest. The detailed review of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the preparation and properties of these organic compounds and their protonated/deprotonated forms. The exploration extends to complex compounds, spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. This foundational research opens avenues for investigating unknown analogues, including 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, in future applications (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Research into pyrimidine derivatives, including structures similar to 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, has shown that these compounds exhibit a broad spectrum of pharmacological effects. This includes anti-inflammatory, antiviral, antibacterial, antifungal, and antituberculosis activities. A comprehensive analysis of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives provides a foundation for developing new compounds with enhanced pharmacological profiles with minimal toxicity (Rashid et al., 2021).
Role in Synthesis of Novel Compounds
The synthesis of novel compounds, particularly those with potential medicinal applications, is another significant area of interest. For instance, the pyranopyrimidine core, closely related to the structure of 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, is noted for its versatility in medicinal chemistry. This core structure serves as a precursor for a wide range of compounds with broad synthetic applications and bioavailability. Research focusing on synthetic pathways, using diverse catalysts for developing pyranopyrimidine scaffolds, underscores the importance of such compounds in the development of lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Safety and Hazards
properties
IUPAC Name |
6-amino-1-benzyl-5-(2-methylpropylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(2)8-17-12-13(16)19(15(21)18-14(12)20)9-11-6-4-3-5-7-11/h3-7,10,17H,8-9,16H2,1-2H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPZDIHCLAZJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione |
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